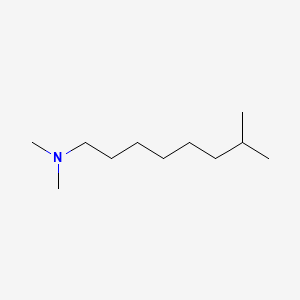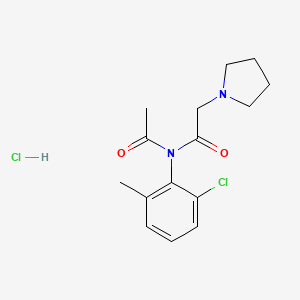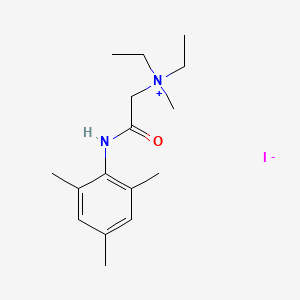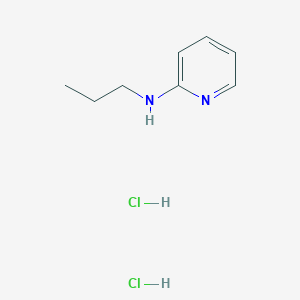
Tetrapotassium monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapotassium monoxide is an inorganic compound with the chemical formula K₄O. It is composed of four potassium ions and one oxygen ion, resulting in a molecular weight of 172.3926 g/mol
Vorbereitungsmethoden
Tetrapotassium monoxide can be synthesized through several methods. One common synthetic route involves the reaction of potassium metal with potassium hydroxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the potassium metal. The reaction can be represented as follows:
[ 4K + KOH \rightarrow K_4O + H_2 ]
Industrial production methods for this compound often involve high-temperature processes to ensure the complete reaction of the starting materials. These methods may include the use of specialized reactors and controlled environments to maintain the purity and stability of the final product .
Analyse Chemischer Reaktionen
Tetrapotassium monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form potassium oxide (K₂O) and potassium peroxide (K₂O₂) under specific conditions.
Reduction: It can be reduced by hydrogen gas to form potassium hydroxide (KOH) and potassium metal.
Substitution: this compound can react with halogens to form potassium halides (e.g., KCl, KBr) and oxygen gas.
Common reagents used in these reactions include hydrogen gas, halogens, and oxygen. The major products formed from these reactions are potassium hydroxide, potassium halides, and various potassium oxides .
Wissenschaftliche Forschungsanwendungen
Tetrapotassium monoxide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new compounds.
Biology: this compound is used in biological research to study the effects of potassium ions on cellular processes. It is also used in the preparation of potassium-based buffers and solutions.
Medicine: In the medical field, this compound is used in the development of potassium supplements and treatments for potassium deficiency.
Wirkmechanismus
The mechanism of action of tetrapotassium monoxide involves the release of potassium ions (K⁺) and oxygen ions (O²⁻) upon dissolution in water or other solvents. These ions interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The potassium ions play a crucial role in maintaining cellular functions, including nerve transmission, muscle contraction, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Tetrapotassium monoxide can be compared with other similar compounds, such as tetrasodium pyrophosphate and tetrapotassium pyrophosphate. These compounds share some similarities in their chemical structure and properties but also have distinct differences:
Tetrasodium pyrophosphate (Na₄P₂O₇): This compound is used as a buffering agent, emulsifier, and dispersing agent in various applications, including food additives and detergents.
Tetrapotassium pyrophosphate (K₄P₂O₇): Similar to this compound, this compound is used in water treatment, detergents, and as a sequestering agent.
The uniqueness of this compound lies in its specific chemical composition and the distinct reactions it undergoes compared to other potassium-based compounds .
Eigenschaften
CAS-Nummer |
89091-88-3 |
|---|---|
Molekularformel |
HK4O+3 |
Molekulargewicht |
173.401 g/mol |
IUPAC-Name |
tetrapotassium;hydroxide |
InChI |
InChI=1S/4K.H2O/h;;;;1H2/q4*+1;/p-1 |
InChI-Schlüssel |
RPBHEUKWMDFKRL-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)






![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

